3-(5-Nitrofurfurylideneamino)hydantoic acid
Overview
Description
3-(5-Nitrofurfurylideneamino)hydantoic acid, also known as Nitrofurantoin Related Compound A, is a derivative of 5-Nitro-2-furfural . It has the empirical formula C8H8N4O6 and a molecular weight of 256.17 .
Molecular Structure Analysis
The molecular structure of 3-(5-Nitrofurfurylideneamino)hydantoic acid consists of 8 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms .Scientific Research Applications
Application in Pharmaceuticals
- Specific Scientific Field: Pharmaceuticals
- Summary of the Application: “3-(5-Nitrofurfurylideneamino)hydantoic acid” is used in the field of pharmaceuticals, specifically in the production of Nitrofurantoin, an antibiotic used to treat urinary tract infections .
- Methods of Application or Experimental Procedures: In a study, a reversed-phase high-performance liquid chromatographic (HPLC) analysis of oral suspensions for nitrofurantoin and 3-(5-Nitrofurfurylideneamino)hydantoic acid, an impurity derived from nitrofurantoin, is presented . The concentration of the impurity ranged from 20 to 300 pg/mL in several lots of commercial oral suspensions . Conversion of nitrofurantoin to 3-(5-Nitrofurfurylideneamino)hydantoic acid with citrate buffer, an excipient in the oral suspension, was achieved .
- Summary of Results or Outcomes: The study found that nitrofurantoin oral suspension, examined by HPLC, was found to contain an impurity generated by the reaction of the drug with citrate buffer, an excipient . The impurity was identified as 3-(5-nitrofurfurylideneamino)hydantoic acid by comparison with synthetic material .
Application as a Biochemical for Proteomics Research
- Specific Scientific Field: Proteomics
- Summary of the Application: “3-(5-Nitrofurfurylideneamino)hydantoic Acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Application as a Bactericidal Agent
- Specific Scientific Field: Microbiology
- Summary of the Application: “3-(5-Nitrofurfurylideneamino)hydantoic Acid” is a new derivative of 5-Nitro-2-furfural, and they are proved to be bactericidal . This means it has the ability to kill bacteria, which makes it potentially useful in treating bacterial infections .
Application as a Biochemical for Proteomics Research
- Specific Scientific Field: Proteomics
- Summary of the Application: “3-(5-Nitrofurfurylideneamino)hydantoic Acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Application as a Bactericidal Agent
- Specific Scientific Field: Microbiology
- Summary of the Application: “3-(5-Nitrofurfurylideneamino)hydantoic Acid” is a new derivative of 5-Nitro-2-furfural, and they are proved to be bactericidal . This means it has the ability to kill bacteria, which makes it potentially useful in treating bacterial infections .
properties
IUPAC Name |
2-[carbamoyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O6/c9-8(15)11(4-7(13)14)10-3-5-1-2-6(18-5)12(16)17/h1-3H,4H2,(H2,9,15)(H,13,14)/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYZARAFMQWNPZ-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN(CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N(CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitrofurfurylideneamino)hydantoic acid | |
CAS RN |
63981-22-6 | |
Record name | 3-(5-Nitrofurfurylideneamino)hydantoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5-NITROFURFURYLIDENEAMINO)HYDANTOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVG8Y4GSG2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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